molecular formula C20H15F3N2O2 B2967673 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide CAS No. 339025-48-8

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide

Cat. No.: B2967673
CAS No.: 339025-48-8
M. Wt: 372.347
InChI Key: RIOSYAFXPQOVGI-UHFFFAOYSA-N
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Description

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide is a synthetic organic compound with applications spanning various scientific disciplines. Its unique structure, characterized by the presence of a trifluoromethyl group and a pyridinyl moiety, makes it a subject of interest in chemical, biological, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide, one commonly used method involves the nucleophilic addition of a 2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl compound to an N-phenylbenzenecarboxamide intermediate under controlled conditions. Reaction temperatures typically range from 20°C to 100°C, with reaction times varying from a few hours to several days depending on the reagents and catalysts used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully optimized to maximize yield and purity. Common solvents used in the process include dichloromethane, tetrahydrofuran, or acetonitrile, with catalysts such as palladium or copper complexes facilitating the reaction.

Chemical Reactions Analysis

Types of Reactions

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide undergoes a variety of chemical reactions including oxidation, reduction, and substitution.

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of different oxo derivatives.

  • Reduction: Reduction reactions often use hydride donors such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

  • Substitution: The trifluoromethyl and pyridinyl groups can be substituted under nucleophilic or electrophilic conditions, creating diverse analogs.

Common Reagents and Conditions

Reagents like hydrochloric acid, sodium hydroxide, and various organic solvents are frequently employed. Reaction conditions vary but are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products Formed

The primary products from these reactions depend on the conditions employed. For instance, oxidation may yield higher-order oxides, while reduction typically results in alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide is used as a precursor for synthesizing more complex molecules, especially in medicinal chemistry.

Biology

Biologically, this compound is investigated for its potential in modulating various biochemical pathways, given its structural complexity and functional group diversity.

Medicine

In medicine, its derivatives are studied for therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. The trifluoromethyl group, in particular, is known for enhancing the pharmacokinetic properties of drugs.

Industry

Industrially, the compound finds use in the development of advanced materials and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the pyridinyl moiety facilitates binding to specific proteins. These interactions can modulate various signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide stands out due to its trifluoromethyl group, which imparts unique pharmacological and chemical properties.

Similar Compounds

  • 4-{[2-oxo-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide: Lacks the trifluoromethyl group, leading to different reactivity and bioactivity.

  • 4-{[2-oxo-5-methyl-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide: Substitution with a methyl group instead of trifluoromethyl, affecting its physical and chemical properties.

  • 4-{[2-oxo-1(2H)-quinolinyl]methyl}-N-phenylbenzenecarboxamide: Features a quinoline ring, providing different biological activities.

This detailed exploration should give you a comprehensive understanding of this compound and its scientific significance.

Properties

IUPAC Name

4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)16-10-11-18(26)25(13-16)12-14-6-8-15(9-7-14)19(27)24-17-4-2-1-3-5-17/h1-11,13H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOSYAFXPQOVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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